molecular formula C11H5ClF3NO2 B1623065 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione CAS No. 54647-10-8

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione

Cat. No. B1623065
CAS RN: 54647-10-8
M. Wt: 275.61 g/mol
InChI Key: FMMLGUZGAARYJV-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a heterocyclic compound that contains a pyrrole ring with a chloro and trifluoromethyl group attached to it.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is not fully understood. However, it is believed that 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione interacts with specific proteins in the body, leading to changes in their activity. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is its versatility in different fields of scientific research. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been used in organic electronics, biochemistry, and pharmacology. Additionally, 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione. One potential direction is the development of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione-based fluorescent probes for detecting metal ions in biological systems. Another potential direction is the development of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione-based inhibitors for specific enzymes involved in disease processes. Additionally, 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione could be further studied for its potential use in organic electronics and as a neuroprotective agent.
Conclusion:
In conclusion, 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been extensively studied for its potential use in organic electronics, biochemistry, and pharmacology. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione and to explore its potential applications in different fields of scientific research.

Scientific Research Applications

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is in the field of organic electronics. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been used as a dopant in organic semiconductors to improve their electrical properties. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(16)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMLGUZGAARYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395618
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione

CAS RN

54647-10-8
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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